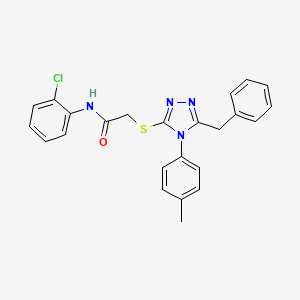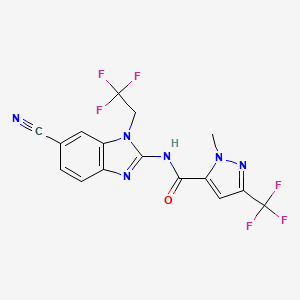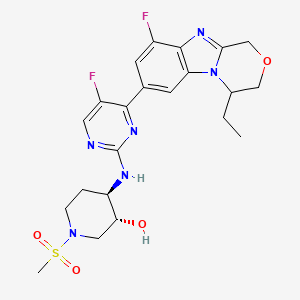
(R)-Idhp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Idhp, also known as ®-2-Iodohippuric acid, is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an iodine atom attached to the aromatic ring of hippuric acid, making it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Iodohippuric acid typically involves the iodination of hippuric acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of hippuric acid in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of ®-2-Iodohippuric acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and ensures consistent quality.
化学反応の分析
Types of Reactions
®-2-Iodohippuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of hippuric acid, such as hydroxylated or aminated compounds, which have distinct properties and applications.
科学的研究の応用
®-2-Iodohippuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is utilized in studies involving enzyme kinetics and metabolic pathways.
Medicine: It serves as a radiolabeled tracer in diagnostic imaging techniques, particularly in renal function tests.
Industry: ®-2-Iodohippuric acid is employed in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-Iodohippuric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the compound plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its diverse effects in biological systems.
類似化合物との比較
Similar Compounds
(S)-2-Iodohippuric acid: The enantiomer of ®-2-Iodohippuric acid with similar chemical properties but different biological activities.
2-Bromohippuric acid: A compound with a bromine atom instead of iodine, exhibiting different reactivity and applications.
2-Chlorohippuric acid: A chlorinated analog with distinct chemical and biological properties.
Uniqueness
®-2-Iodohippuric acid is unique due to the presence of the iodine atom, which imparts specific reactivity and binding characteristics. This makes it particularly valuable in applications requiring high specificity and sensitivity, such as radiolabeling and diagnostic imaging.
特性
分子式 |
C12H16O5 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
propan-2-yl (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-7(2)17-12(16)11(15)6-8-3-4-9(13)10(14)5-8/h3-5,7,11,13-15H,6H2,1-2H3/t11-/m1/s1 |
InChIキー |
ZYFWDUKUSGLMGL-LLVKDONJSA-N |
異性体SMILES |
CC(C)OC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)O |
正規SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)





![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)






